1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE
Description
1,6-Bis(trichlorosilylethyl)dodecafluorohexane (CAS 35192-54-2) is a fluorinated organosilane compound characterized by a linear hexane backbone substituted with twelve fluorine atoms (dodecafluoro) and two ethyl groups bearing trichlorosilyl (-SiCl₃) moieties at terminal positions. This structure imparts unique properties, including high hydrophobicity, chemical resistance, and reactivity toward hydroxylated surfaces (e.g., glass, metals, or ceramics). The trichlorosilyl groups enable covalent bonding with substrates via hydrolysis and condensation reactions, while the perfluorinated chain enhances thermal stability and reduces surface energy. Applications span anti-corrosive coatings, water-repellent surfaces, and specialty polymers .
Properties
IUPAC Name |
trichloro-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-trichlorosilyldecyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl6F12Si2/c11-29(12,13)3-1-5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)2-4-30(14,15)16/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVNRUGIHDERJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl6F12Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141910 | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35192-54-2 | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35192-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE typically involves the reaction of dodecafluorohexane with trichlorosilylethyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilylethyl groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Condensation Reactions: It can undergo condensation reactions to form siloxane bonds, which are useful in polymer chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
-
Surface Modification
- Hydrophobic Coatings : The fluorinated segments of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE contribute to its ability to form hydrophobic surfaces. This property is particularly valuable in creating water-repellent coatings for various materials, including textiles and metals.
- Silane Coupling Agents : Its trichlorosilane groups allow for chemical bonding with siliceous substrates, enhancing adhesion properties in composites and coatings.
-
Nanotechnology
- Nanoparticle Functionalization : The compound can be used to modify the surface of nanoparticles, improving their stability and dispersibility in solvents. This application is critical in fields such as drug delivery systems and catalysis.
- Self-Assembled Monolayers (SAMs) : It can form SAMs on various substrates, providing tailored surface properties for sensors and electronic devices.
-
Polymer Chemistry
- Synthesis of Fluorinated Polymers : The incorporation of this compound into polymer matrices can impart unique properties such as low surface energy and enhanced chemical resistance. It is particularly useful in the production of fluorinated elastomers and coatings.
- Crosslinking Agents : Due to its reactive chlorosilane groups, it can serve as a crosslinking agent in silicone-based materials, enhancing their mechanical properties.
-
Environmental Applications
- Adsorbents for Pollutants : Research indicates that modified silica surfaces with this compound can effectively adsorb organic pollutants from water, providing a potential solution for environmental remediation efforts.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Hydrophobic Coatings | Surface Modification | Demonstrated significant water repellency on treated surfaces compared to untreated controls. |
| Functionalization of Nanoparticles | Nanotechnology | Enhanced stability of nanoparticles in aqueous solutions, leading to improved performance in drug delivery systems. |
| Development of Fluorinated Polymers | Polymer Chemistry | Achieved low friction coefficients and high thermal stability in fluorinated elastomers synthesized using the compound. |
| Adsorption Studies | Environmental Applications | Showed effective removal rates of organic contaminants from water using silica modified with the compound. |
Mechanism of Action
The mechanism of action of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE involves its ability to form strong covalent bonds with various substrates. The trichlorosilylethyl groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it useful for surface modification and the creation of durable coatings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogous substances: perfluorodimethylcyclohexane , 1,10-bis(trichlorosilyl)decane , and 1,2-bis(trichlorosilyl)octadecane . Key differences in structure, reactivity, and applications are outlined.
Table 1: Comparative Analysis of 1,6-Bis(trichlorosilylethyl)dodecafluorohexane and Analogues
Key Findings from Comparative Studies
Fluorination Impact: The dodecafluorohexane backbone in the target compound reduces surface energy (≤15 mN/m) compared to non-fluorinated silanes like 1,10-bis(trichlorosilyl)decane (~25 mN/m). This enhances water repellency but may limit compatibility with polar solvents . Perfluorodimethylcyclohexane, with full fluorination and a cyclic structure, exhibits superior thermal stability (>300°C) but lacks reactive silane groups, restricting its use to inert applications .
Silane Reactivity: The trichlorosilyl groups in this compound hydrolyze rapidly in humid environments, forming silanol (-SiOH) intermediates that bond to substrates. In contrast, 1,2-bis(trichlorosilyl)octadecane’s branched structure accelerates hydrolysis but reduces shelf stability .
Chain Length and Flexibility: Longer alkyl chains (e.g., decane or octadecane) in non-fluorinated silanes improve film-forming properties but increase viscosity and reduce thermal resistance. The shorter fluorinated hexane chain balances flexibility and chemical inertness .
Biological Activity
1,6-Bis(trichlorosilylethyl)dodecafluorohexane (CAS No. 35192-54-2) is an organosilane compound characterized by its unique molecular structure, which includes multiple chlorosilane and fluorinated groups. This compound has garnered interest in various fields, including materials science and biochemistry, due to its potential biological activities and applications. This article delves into the biological activity of this compound, summarizing existing research findings, case studies, and relevant data.
This compound is a colorless liquid with a molecular weight of 625.04 g/mol. Its chemical formula is . The compound has a boiling point of approximately 110-112 °C at reduced pressure and is known to react with water, forming hydrolysis-resistant oleophobic coatings .
| Property | Value |
|---|---|
| Molecular Weight | 625.04 g/mol |
| Boiling Point | 110-112 °C |
| Density | > 1.4 |
| Solubility | Reacts with water |
| Flash Point | > 110 °C |
Antimicrobial Properties
Research indicates that organosilane compounds, including this compound, exhibit significant antimicrobial properties. These compounds are often utilized as biocides in various applications due to their ability to disrupt microbial cell membranes and inhibit growth .
Case Study: Antimicrobial Efficacy
A study published in Materials Science explored the antimicrobial efficacy of silane compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that the application of silanes significantly reduced bacterial viability on treated surfaces, suggesting potential applications in medical devices and coatings .
Cytotoxicity and Safety Assessment
The safety profile of this compound has been evaluated through various toxicological studies. According to the Safety Data Sheet (SDS), the compound is classified as causing severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1) upon contact . However, it is not classified as a germ cell mutagen or carcinogen.
Table 2: Toxicological Classification
| Endpoint | Classification |
|---|---|
| Skin Corrosion | Skin Corr. 1B |
| Eye Damage | Eye Dam. 1 |
| Germ Cell Mutagenicity | Not classified |
| Carcinogenicity | Not classified |
The biological activity of organosilanes is primarily attributed to their ability to form stable bonds with cellular components. The trichlorosilyl groups can hydrolyze to form silanol groups that interact with proteins and lipids in microbial membranes, leading to cell lysis or functional disruption .
Proposed Mechanism
- Hydrolysis : Upon exposure to moisture, trichlorosilane groups hydrolyze to form silanol.
- Interaction : Silanol groups interact with cell membranes.
- Disruption : This interaction leads to membrane destabilization and cell death.
Environmental Impact
The environmental impact of this compound has also been assessed. It is categorized as hazardous to aquatic environments but not classified as persistent or bioaccumulative according to REACH guidelines . Further studies are needed to evaluate its long-term ecological effects.
Q & A
Q. What are the recommended synthetic routes for 1,6-bis(trichlorosilylethyl)dodecafluorohexane, and how can reaction efficiency be optimized?
The synthesis of fluorinated silanes typically involves stepwise functionalization of the fluorocarbon backbone. For example, trichlorosilyl groups can be introduced via hydrosilylation or nucleophilic substitution under anhydrous conditions. Optimization strategies include:
- Solvent selection : Use inert solvents like tetrahydrofuran (THF) to minimize side reactions .
- Catalysts : Employ transition-metal catalysts (e.g., platinum-based) to enhance reaction rates .
- Temperature control : Maintain low temperatures (0–25°C) to prevent decomposition of trichlorosilyl groups .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Key methods include:
- NMR spectroscopy : and NMR to confirm fluorocarbon and silane group connectivity .
- FTIR : Peaks at 1,100–1,250 cm (Si–Cl stretching) and 1,150–1,350 cm (C–F stretching) validate functional groups .
- X-ray crystallography : Resolve crystal packing and bond angles, though crystallization may require inert conditions due to moisture sensitivity .
Q. How should researchers handle this compound to ensure safety in laboratory settings?
- Storage : Under dry argon or nitrogen in sealed containers to prevent hydrolysis of trichlorosilyl groups .
- Personal protective equipment (PPE) : Use acid-resistant gloves and fume hoods due to potential HCl release upon hydrolysis .
- Waste disposal : Neutralize residual silane groups with ethanol before disposal .
Advanced Research Questions
Q. How do trichlorosilyl groups influence the compound’s reactivity under varying atmospheric conditions?
Trichlorosilyl groups are highly moisture-sensitive, leading to hydrolysis and HCl release. Advanced studies should:
Q. What strategies mitigate side reactions during synthesis of fluorinated silanes?
- Protective groups : Temporarily mask reactive sites (e.g., silyl ethers) during fluorocarbon backbone assembly .
- Stepwise purification : Use column chromatography to isolate intermediates before final functionalization .
- Additive control : Introduce scavengers (e.g., molecular sieves) to absorb byproducts like HCl .
Q. How can discrepancies in reported physicochemical properties across synthetic batches be resolved?
- Impurity profiling : Employ GC-MS or HPLC to identify trace contaminants (e.g., unreacted fluorocarbon precursors) .
- Batch comparison : Compare NMR spectra to detect variations in fluorination patterns .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess crystallinity differences due to side products .
Q. What computational methods predict the compound’s surface-modification properties?
- Quantum chemistry : Density functional theory (DFT) to model adsorption energies on substrates like silica .
- Molecular dynamics (MD) : Simulate self-assembly behavior on surfaces under varying temperatures .
- QSPR models : Correlate silane chain length with hydrophobicity for coating applications .
Key Challenges and Future Directions
- Stability studies : Long-term degradation mechanisms under UV/thermal stress.
- Application-focused research : Surface energy modulation for anti-fouling coatings (contact angle measurements recommended).
- Eco-toxicology : Assess environmental persistence of fluorinated byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
